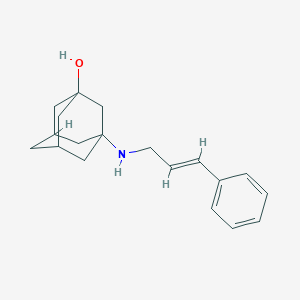![molecular formula C25H24N6O2 B271944 [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271944.png)
[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine.
作用機序
The mechanism of action of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A is not fully understood, but it is believed to act through multiple pathways. It has been shown to activate the p53 tumor suppressor pathway, which can induce apoptosis in cancer cells. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta in Alzheimer's disease. Furthermore, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been shown to activate the Nrf2-ARE pathway, which can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects
[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory effects. It has been shown to induce apoptosis in cancer cells, protect against the degeneration of dopaminergic neurons, and protect against oxidative stress and inflammation. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to inhibit the aggregation of amyloid-beta and can protect against the neurotoxicity of this protein.
実験室実験の利点と制限
One advantage of using [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A in lab experiments is its potential to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to have multiple mechanisms of action, making it a promising candidate for drug development. However, one limitation of using [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
将来の方向性
There are several future directions for the research of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A. One direction is the development of more efficient and cost-effective synthesis methods to increase its availability. Another direction is the investigation of its potential applications in other diseases, such as Huntington's disease and multiple sclerosis. Furthermore, the mechanism of action of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A needs to be further elucidated to fully understand its potential therapeutic effects. Finally, the development of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A as a drug candidate requires further preclinical and clinical studies to determine its safety and efficacy.
合成法
The synthesis of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 1-phenyl-1H-tetrazol-5-amine with 3-methoxy-4-(chloromethyl)benzaldehyde to form 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzaldehyde. This product is then reacted with 2-(1H-indol-3-yl)ethanamine to form [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzyl}amine, which is then treated with hydrogen gas in the presence of a palladium catalyst to form [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A.
科学的研究の応用
[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to inhibit the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease, and can protect against the neurotoxicity of this protein. Furthermore, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been shown to have neuroprotective effects and can protect against the degeneration of dopaminergic neurons, which are affected in Parkinson's disease.
特性
製品名 |
[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine |
|---|---|
分子式 |
C25H24N6O2 |
分子量 |
440.5 g/mol |
IUPAC名 |
2-(1H-indol-3-yl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C25H24N6O2/c1-32-24-15-18(16-26-14-13-19-17-27-22-10-6-5-9-21(19)22)11-12-23(24)33-25-28-29-30-31(25)20-7-3-2-4-8-20/h2-12,15,17,26-27H,13-14,16H2,1H3 |
InChIキー |
KVBUPACXKLYOGY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC4=NN=NN4C5=CC=CC=C5 |
正規SMILES |
COC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC4=NN=NN4C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271861.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271862.png)
![N~1~-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B271863.png)
![N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B271868.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine](/img/structure/B271870.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)
